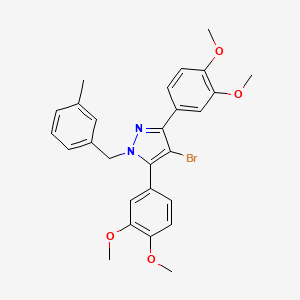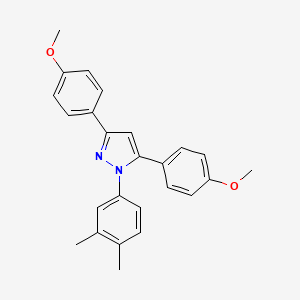![molecular formula C24H33N3O2 B10937550 (5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10937550.png)
(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisoxazole ring and a piperazine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the benzisoxazole ring and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include tert-butyl esters, which are known for their stability and ease of handling . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution: Substitution reactions may involve nucleophiles such as organolithium (RLi) or organomagnesium (RMgX) reagents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in an aqueous or organic solvent under controlled temperature and pressure. Reduction reactions often require the use of hydrogen gas and a suitable catalyst, while substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for research and development in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it a useful tool for investigating cellular processes and mechanisms.
Medicine
In medicine, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical reactions.
Mechanism of Action
The mechanism of action of [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [5-(tert-butyl)-2-methyl-3-furyl][4-(2-methoxyphenyl)piperazino]methanone
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
Compared to similar compounds, [5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of a benzisoxazole ring and a piperazine moiety. This structure imparts specific properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H33N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N3O2/c1-17-5-7-18(8-6-17)16-26-11-13-27(14-12-26)23(28)22-20-15-19(24(2,3)4)9-10-21(20)29-25-22/h5-8,19H,9-16H2,1-4H3 |
InChI Key |
JRIQWWIAPADBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NOC4=C3CC(CC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10937471.png)

![N-(2-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937477.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10937486.png)


![[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10937492.png)
![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937499.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10937503.png)
![N-(3-acetylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937526.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937534.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B10937538.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}prop-2-en-1-one](/img/structure/B10937542.png)
![{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10937545.png)
